N-(4-fluoro-2-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-14-7-10-24(11-8-14)29(27,28)18-4-3-9-23(20(18)26)13-19(25)22-17-6-5-16(21)12-15(17)2/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDSNXXZFHWDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the fluorinated aromatic compound and introduce the piperidine and sulfonyl groups through a series of reactions, including nucleophilic substitution and amide formation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a fluorinated aromatic ring, a sulfonamide group attached to a piperidine moiety, and a dihydropyridinone core. The synthesis typically involves several key steps that require careful optimization to maximize yield and purity.
Research indicates that N-(4-fluoro-2-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibits significant biological activity against various targets:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines, including those associated with breast and colon cancers .
- Antitubercular Properties : The compound's structural analogs have been evaluated for their antitubercular activities. Compounds derived from the N-(4-fluoro-2-methylphenyl)-2-acetamide framework have shown promising results against M. tuberculosis, indicating potential as novel antitubercular agents .
- Mechanism of Action Studies : Interaction studies focus on the binding affinity of this compound to various molecular targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to elucidate these interactions, which are crucial for understanding its mechanism of action.
Comparative Studies
A comparative analysis reveals the unique properties of N-(4-fluoro-2-methylphenyl)-2-{3-[ (4-methylpiperidin-1-yl)sulfonyl]- 2 -oxo - 1 , 2 -dihydropyridin - 1 - yl }acetamide relative to structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| N-(3-chloro-4-methylphenyl)-2-{3-[ (4-methylpiperidin-1-yl)sulfonyl]- 2 -oxo - 1 , 2 -dihydropyridin - 1 - yl }acetamide | Chlorine substitution instead of fluorine |
| N-(4-bromo - 3 - methylphenyl) - 2 - { 3 - [ (4 - methylpiperidine - 1 - yl ) sulfonyl ] - 2 - oxo - 1 , 2 - dihydropyridine - 1 - yl } acetamide | Bromine substitution instead of fluorine |
| N-(3-fluoro - 4-methylphenyl) - 2 - { 3 - [ (4-piperidino) sulfonamide ] - 2 - oxo - 1 , 2 - dihydropyridine } acetamide | Different piperidine derivative |
These comparisons highlight the potential efficacy and specificity of N-(4-fluoro-2-methylphenyl)-2-{3-[ (4-methylpiperidin - 1 - yl ) sulfonyl ] - 2 - oxo - 1 , 2-dihydropyridine } acetamide in biological applications.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Core Heterocyclic Structure
- Target Compound : 1,2-Dihydropyridin-2-one core.
- Analog 618383-72-5: Features a dipyrido[1,2-a:2',3'-d]pyrimidine core, a fused bicyclic system with increased rigidity compared to the monocyclic dihydropyridinone .
- Analog 618427-40-0 : Contains a 4H-1,2,4-triazole ring, a nitrogen-rich heterocycle with distinct electronic properties .
Implications: The dihydropyridinone core in the target compound may offer conformational flexibility for binding, whereas fused or nitrogen-dense cores in analogs could enhance specificity or metabolic stability.
Sulfur-Containing Substituents
- Target Compound : Sulfonyl (-SO₂-) group linked to 4-methylpiperidine.
- Analog 618427-40-0 : Sulfanyl (-S-) group in a triazole-thioacetamide scaffold .
- Analog 522624-44-8: Fluorophenoxymethyl group without sulfur .
Implications : The sulfonyl group in the target compound may improve solubility and hydrogen-bonding capacity compared to sulfanyl analogs, which are more lipophilic.
Acetamide Linker and Aromatic Substituents
- Target Compound: Acetamide bridges the dihydropyridinone core to a 4-fluoro-2-methylphenyl group.
- Analog 618383-72-5 : Acetamide connected to a phenethyl group, enhancing hydrophobic interactions .
Implications: The fluorophenyl group in the target compound may confer metabolic stability over non-fluorinated analogs like 371215-59-7.
Structural and Functional Comparison Table
| Compound ID/Name | Core Structure | Key Substituents | Sulfur Group | Acetamide Linker |
|---|---|---|---|---|
| Target Compound | 1,2-Dihydropyridin-2-one | 4-Fluoro-2-methylphenyl, 4-methylpiperidinylsulfonyl | Sulfonyl | N-(4-fluoro-2-methylphenyl) |
| 618383-72-5 | Dipyridopyrimidine | Phenethyl, hydroxyethoxyethyl | None | N-phenethyl |
| 618427-40-0 | 1,2,4-Triazole | Naphthalen-1-yl, pyrazin-2-yl | Sulfanyl | N-(naphthalen-1-yl) |
| 371215-59-7 | Indole | 2-Methylindol-3-yl, 3-methylpiperidinyl | None | 1-(2-methyl-1H-indol-3-yl) |
Research Implications
- Its sulfonyl group may offer improved pharmacokinetics over sulfur-free analogs .
- Analogs : Compounds like 618427-40-0 (triazole-thioacetamide) highlight the trade-off between sulfur group chemistry and target affinity. Fluorinated analogs (e.g., target compound vs. 522624-44-8) may prioritize metabolic stability over synthetic complexity.
Biological Activity
N-(4-fluoro-2-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a fluorinated aromatic ring, a piperidine moiety with a sulfonyl group, and a dihydropyridinone core. These structural characteristics suggest possible interactions with various biological targets.
Research indicates that this compound exhibits significant biological activity, particularly in the context of its binding affinity to specific molecular targets. Interaction studies have utilized techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics and affinities.
- Fluorescence Resonance Energy Transfer (FRET) : To study conformational changes upon binding.
These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. For example, it has been studied for its antiproliferative effects against various cancer cell lines. Data from these studies suggest that:
- The compound may induce cell cycle arrest and apoptosis in cancer cells.
- It exhibits selectivity towards certain cancer types, which could minimize side effects in normal tissues.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique properties of N-(4-fluoro-2-methylphenyl)-2-{3-[ (4-methylpiperidin-1-yl)sulfonyl]- 2 -oxo - 1 , 2 -dihydropyridin - 1 - yl }acetamide. The following table summarizes key differences:
| Compound Name | Key Differences |
|---|---|
| N-(3-chloro-4-methylphenyl)-2-{3-[ (4-methylpiperidin-1-yl)sulfonyl]- 2 -oxo - 1 , 2 -dihydropyridin - 1 - yl }acetamide | Chlorine substitution instead of fluorine |
| N-(4-bromo - 3 - methylphenyl) - 2 - { 3 - [ (4 - methylpiperidine - 1 - yl ) sulfonyl ] - 2 - oxo - 1 , 2 - dihydropyridine - 1 - yl } acetamide | Bromine substitution instead of fluorine |
| N-(3-fluoro - 4-methylphenyl) - 2 - { 3 - [ (4-piperidino) sulfonamide ] - 2 - oxo - 1 , 2 - dihydropyridine } acetamide | Different piperidine derivative |
This table highlights the compound's unique efficacy and specificity in biological applications compared to its analogs.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antiproliferative Studies : A study demonstrated that this compound had an IC50 value of approximately against a specific cancer cell line, indicating potent inhibitory activity.
- Mechanistic Insights : Further research revealed that the compound induces G1 cell cycle arrest and apoptosis in a dose-dependent manner, suggesting potential pathways for therapeutic intervention.
- Selectivity Index : The selectivity index against prostate cancer cell lines was reported to be greater than , indicating a favorable therapeutic window.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step protocols:
- Sulfonation : Reacting the pyridinone precursor with 4-methylpiperidine sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).
- Acetamide coupling : Using EDCI/HOBt-mediated coupling of the sulfonated intermediate with 4-fluoro-2-methylaniline in DMF .
- Oxidation : Controlled oxidation of the dihydropyridine ring to stabilize the 2-oxo moiety, often with MnO₂ or TBHP . Key validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Resolve stereochemistry and confirm sulfonyl-piperidine geometry (e.g., compare bond angles to analogs in ).
- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 2.1 ppm for piperidine-CH₃, δ 7.3–7.5 ppm for fluorophenyl protons) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ m/z calculated for C₂₁H₂₅FN₃O₄S: 434.15) .
Q. What biological targets are hypothesized based on structural analogs?
Similar compounds with sulfonamide and acetamide moieties show activity against:
- Kinases : Thieno[3,2-d]pyrimidine derivatives inhibit MAPK or PI3K pathways .
- GPCRs : Piperidine sulfonyl groups may target serotonin or adrenergic receptors . Methodology: Use computational docking (AutoDock Vina) with PDB structures (e.g., 6GPO for kinases) to predict binding .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonation step?
- DoE (Design of Experiments) : Vary temperature (−10°C to 25°C), solvent (DCM vs. THF), and stoichiometry (1.1–1.5 eq sulfonyl chloride).
- Statistical modeling : Use response surface methodology (RSM) to identify optimal conditions. For example, highlights flow-chemistry approaches to enhance reproducibility .
- Contradictions : Lower yields at >20°C may result from sulfonyl chloride hydrolysis; mitigate with molecular sieves .
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Case study : If docking suggests strong kinase inhibition but in vitro assays show low activity:
- Validate assay conditions (e.g., ATP concentration, pH 7.4 buffer).
- Check for off-target effects via kinome-wide profiling (Eurofins KinaseScan).
- Re-examine protonation states (e.g., piperidine’s pKa ~10.1) using MarvinSketch .
Q. What strategies are used to analyze structure-activity relationships (SAR) for analogs?
- Core modifications : Compare thieno[3,2-d]pyrimidine vs. pyridazinone cores ( vs. 16).
- Substituent effects : Replace 4-fluoro-2-methylphenyl with 4-chlorophenyl () and measure IC₅₀ shifts in cellular assays.
- Data normalization : Use Z-score scaling to account for batch variability in high-throughput screening .
Q. How to address spectral overlaps in NMR characterization?
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve aromatic/piperidine proton overlaps.
- Dynamic effects : Variable-temperature NMR (e.g., 298–323 K) to distinguish rotamers of the sulfonyl-piperidine group .
- Contradictions : If integration ratios deviate from expected values, check for paramagnetic impurities via T1 relaxation measurements .
Data Contradiction Analysis
Q. Why do crystallographic data show conformational flexibility in the piperidine ring?
- Evidence : Analogous compounds in exhibit chair-to-boat transitions in crystal lattices due to steric strain from the sulfonyl group.
- Implications : Flexible piperidine may reduce target binding affinity; stabilize via methyl substitution (e.g., 4-methylpiperidine in this compound vs. unsubstituted analogs) .
Q. How to reconcile low in vitro potency with high computational binding scores?
- Solubility factors : Measure logP (e.g., Predicted logP = 3.2) and compare to analogs with better membrane permeability ().
- Metabolic stability : Test microsomal half-life (e.g., human liver microsomes) to identify rapid degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
